molecular formula C15H14FNO2 B13080308 2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid

2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid

Cat. No.: B13080308
M. Wt: 259.27 g/mol
InChI Key: OXQJFYOVNHTSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid is an organic compound with the molecular formula C15H14FNO2 and a molecular weight of 259.28 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties, which make it a valuable tool in various scientific studies.

Preparation Methods

The synthesis of 2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid involves several steps. One common method includes the reaction of 4-fluorophenylethylamine with 2-bromobenzoic acid under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .

Chemical Reactions Analysis

2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid is widely used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

2-[2-(4-Fluoro-phenyl)-ethylamino]-benzoic acid can be compared to other similar compounds such as:

    2-[2-(4-Chloro-phenyl)-ethylamino]-benzoic acid: This compound has a chlorine atom instead of fluorine, which can lead to different chemical reactivity and biological effects.

    2-[2-(4-Bromo-phenyl)-ethylamino]-benzoic acid: The presence of a bromine atom can influence the compound’s properties and its interactions with other molecules.

    2-[2-(4-Methyl-phenyl)-ethylamino]-benzoic acid: The methyl group can affect the compound’s solubility and reactivity.

These comparisons highlight the unique properties of this compound and its potential advantages in various research applications.

Properties

Molecular Formula

C15H14FNO2

Molecular Weight

259.27 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)ethylamino]benzoic acid

InChI

InChI=1S/C15H14FNO2/c16-12-7-5-11(6-8-12)9-10-17-14-4-2-1-3-13(14)15(18)19/h1-8,17H,9-10H2,(H,18,19)

InChI Key

OXQJFYOVNHTSCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.